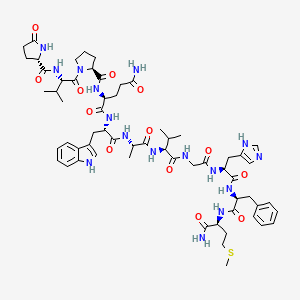

H-Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2

Übersicht

Beschreibung

Ranatensin ist ein Bombesin-ähnliches Peptid, das ursprünglich aus der Hautsekretion der Froschart Hylarana latouchii isoliert wurde . Dieses Peptid gehört zu einer Familie von Peptiden, die für ihre vielfältigen biologischen Aktivitäten bekannt sind, einschließlich der Kontraktion der glatten Muskulatur und der Modulation der Neurotransmitterfreisetzung . Ranatensin besteht aus 13 Aminosäureresten und wurde auf seine potenziellen therapeutischen Anwendungen untersucht .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Ranatensin kann mittels Festphasenpeptidsynthese (SPPS) synthetisiert werden, einer gängigen Methode zur Herstellung von Peptiden . Der Prozess umfasst die sequenzielle Addition von geschützten Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Aktivatoren wie 1-Hydroxybenzotriazol (HOBt), um die Peptidbindungsbildung zu erleichtern . Nachdem die Peptidkette vollständig aufgebaut ist, wird sie vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Ranatensin beinhaltet die Skalierung des SPPS-Prozesses. Automatisierte Peptidsynthesizer werden eingesetzt, um die Effizienz und Konsistenz zu erhöhen . Die Reinigung des synthetisierten Peptids erfolgt typischerweise mittels Hochleistungsflüssigkeitschromatographie (HPLC), wodurch eine hohe Reinheit und Qualität des Endprodukts gewährleistet wird .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ranatensin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides . The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and activators such as 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation . After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of ranatensin involves scaling up the SPPS process. Automated peptide synthesizers are used to increase efficiency and consistency . The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ranatensin durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können Disulfidbrücken brechen und die Struktur und Funktion des Peptids verändern.

Substitution: Aminosäurereste in Ranatensin können substituiert werden, um Analoga mit modifizierten Eigenschaften zu erzeugen.

Gängige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) oder Iod (I₂) können als Oxidationsmittel verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind gängige Reduktionsmittel.

Substitution: Die Aminosäurensubstitution erfolgt mithilfe standardmäßiger SPPS-Techniken mit modifizierten Aminosäuren.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte und reduzierte Formen von Ranatensin sowie verschiedene Analoga mit substituierten Aminosäureresten .

Wissenschaftliche Forschungsanwendungen

Medizin: Ranatensin hat sich bei der Schmerzbehandlung als vielversprechend erwiesen, indem es auf Dopamin-D2-Rezeptoren und μ-Opioid-Rezeptoren wirkt.

Wirkmechanismus

Ranatensin übt seine Wirkungen hauptsächlich durch Interaktion mit spezifischen Rezeptoren aus. Es bindet an Dopamin-D2-Rezeptoren und μ-Opioid-Rezeptoren, moduliert die Neurotransmitterfreisetzung und erzeugt antinozizeptive Wirkungen . Die Aktivität des Peptids an diesen Rezeptoren trägt zu seinem Potenzial als Schmerzmittel und seinen Antikrebs-Eigenschaften bei .

Wirkmechanismus

Ranatensin exerts its effects primarily through interaction with specific receptors. It binds to dopamine D2 receptors and mu-opioid receptors, modulating neurotransmitter release and producing antinociceptive effects . The peptide’s activity at these receptors contributes to its potential as a pain management agent and its anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Ranatensin gehört zur Familie der Bombesin-ähnlichen Peptide, zu der auch andere Peptide wie Bombesin, Alytesin und Litorin gehören . Im Vergleich zu diesen Peptiden ist Ranatensin aufgrund seiner spezifischen Aminosäuresequenz und seiner Fähigkeit, sowohl mit Dopamin-D2-Rezeptoren als auch mit μ-Opioid-Rezeptoren zu interagieren, einzigartig . Diese duale Aktivität unterscheidet Ranatensin von anderen Bombesin-ähnlichen Peptiden, was es zu einer wertvollen Verbindung für die therapeutische Forschung macht .

Liste ähnlicher Verbindungen

- Bombesin

- Alytesin

- Litorin

- Ranatensin C

- Ranatensin R

- Phyllolitorin

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H84N16O13S/c1-32(2)50(60(89)66-30-49(80)70-45(27-37-29-64-31-67-37)58(87)73-43(25-35-13-8-7-9-14-35)57(86)71-40(52(63)81)22-24-91-6)75-53(82)34(5)68-56(85)44(26-36-28-65-39-16-11-10-15-38(36)39)74-54(83)42(18-20-47(62)78)72-59(88)46-17-12-23-77(46)61(90)51(33(3)4)76-55(84)41-19-21-48(79)69-41/h7-11,13-16,28-29,31-34,40-46,50-51,65H,12,17-27,30H2,1-6H3,(H2,62,78)(H2,63,81)(H,64,67)(H,66,89)(H,68,85)(H,69,79)(H,70,80)(H,71,86)(H,72,88)(H,73,87)(H,74,83)(H,75,82)(H,76,84)/t34-,40-,41-,42-,43-,44-,45-,46-,50-,51-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOCWSNQHWTPIJ-JMYPGRSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H84N16O13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1281.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

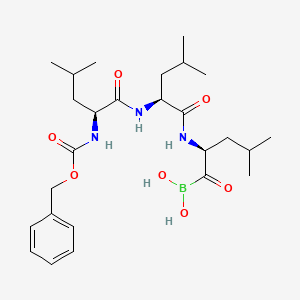

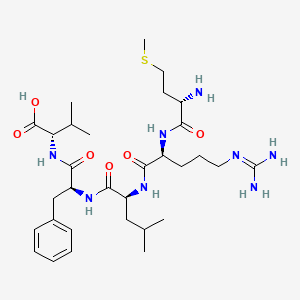

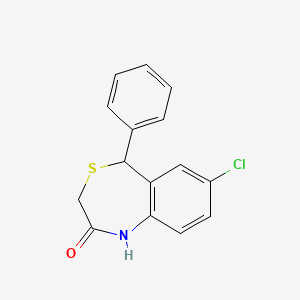

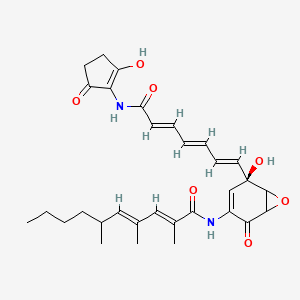

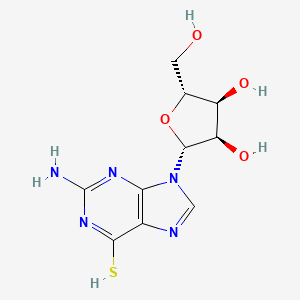

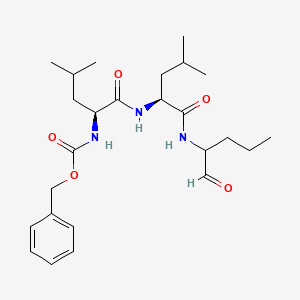

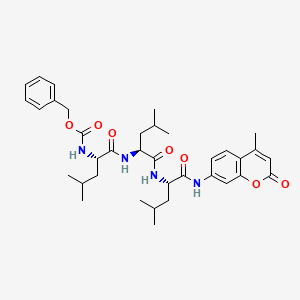

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-14-oxa-22-aza-11-azoniaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;chloride](/img/structure/B7880882.png)

![sodium;(2S)-2-[(3R)-6-[[(2S,4R,5R,6R,7R)-2-[(5S)-5-[(3R)-5-[(3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate](/img/structure/B7880884.png)

![5H,12H-3,4-Dioxa-5a,11a,15a-triazacyclooct[lm]indeno[5,6-b]fluorene-11,15(2H,13H)-dione,1,10,10a,14,14a,15b-hexahydro-10,10a-dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methyl-1-propen-1-yl)-,(5r,10s,10ar,1](/img/structure/B7880895.png)